molecular formula C16H15N3O6 B11534459 methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11534459
M. Wt: 345.31 g/mol
InChI Key: WWZQENGQVOCLCU-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by its unique functional groups, including an amino group, a cyano group, a methoxymethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between a suitable aldehyde, a cyanoacetate, and a nitrophenyl derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The intermediate products are then subjected to further reactions, including cyclization and esterification, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrophenyl group may produce aniline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: As a potential drug candidate for the treatment of diseases, particularly those involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and nitrophenyl groups allows the compound to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-phenyl-4H-pyran-3-carboxylate: Similar structure but lacks the nitrophenyl group.

    Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate: Similar structure with a methyl group instead of a nitro group on the phenyl ring.

Uniqueness

The presence of the nitrophenyl group in methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15N3O6/c1-23-8-12-14(16(20)24-2)13(11(7-17)15(18)25-12)9-3-5-10(6-4-9)19(21)22/h3-6,13H,8,18H2,1-2H3

InChI Key

WWZQENGQVOCLCU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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